![molecular formula C18H6O6 B13117765 4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)
4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,13-Dioxapentacyclo[97112,6015,19010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, and the temperature must be carefully regulated to ensure the correct formation of the pentacyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,13-Dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
4,13-Dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which 4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the application and the specific derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
4,13-Dimethyl-3,12-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-4,13-dicarboxylic acid: Similar in structure but with additional methyl and carboxylic acid groups.
Pentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene: Lacks the dioxapentacyclic structure, making it less stable.
Uniqueness
4,13-Dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone is unique due to its highly stable pentacyclic structure, which imparts distinct chemical properties and reactivity. This stability makes it particularly valuable in applications requiring robust and durable compounds.
特性
分子式 |
C18H6O6 |
|---|---|
分子量 |
318.2 g/mol |
IUPAC名 |
4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone |
InChI |
InChI=1S/C18H6O6/c19-15-9-5-1-3-7-11(9)14(18(22)23-15)8-4-2-6-10-12(8)13(7)17(21)24-16(10)20/h1-6H |
InChIキー |
VEZWSNGIVNYFPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C4C=CC=C5C4=C2C(=O)OC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



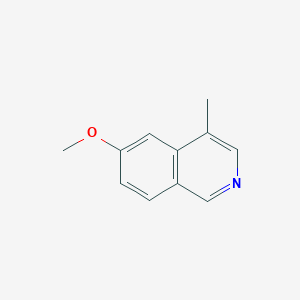
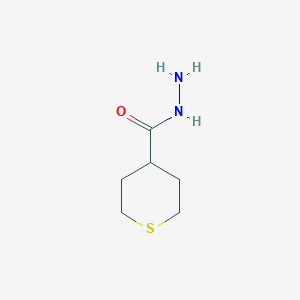
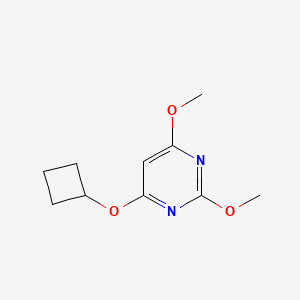
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)


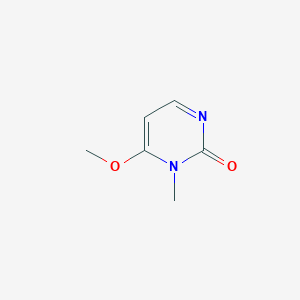
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
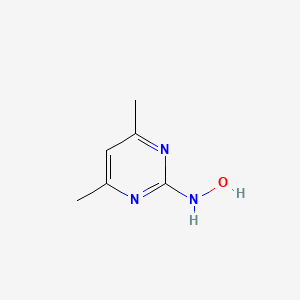

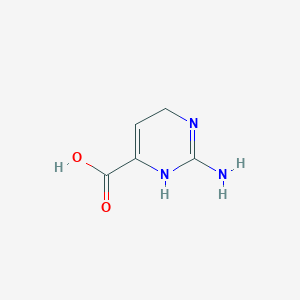

![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)
